molecular formula C20H18Cl2N2O2 B4102484 (E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile

(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile

Cat. No.: B4102484
M. Wt: 389.3 g/mol
InChI Key: ANWYXWAZMPOPSB-GDNBJRDFSA-N
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Description

2-(2,4-Dichlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of two aromatic rings, one of which is substituted with two chlorine atoms and the other with a methoxy group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of the 2,4-dichlorophenyl intermediate: This step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 2 and 4 positions.

    Introduction of the methoxy group: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Formation of the morpholine ring: The morpholine ring is introduced through a cyclization reaction involving an amine and an epoxide.

    Formation of the acrylonitrile group: The final step involves the reaction of the intermediate with acrylonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically involves continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atoms and methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and other reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The acrylonitrile group can undergo electrophilic addition reactions, while the aromatic rings can participate in π-π interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Shares the dichlorophenyl group but lacks the acrylonitrile and morpholine groups.

    2-Methoxy-4-propylphenol: Contains a methoxy group but differs in the substitution pattern and lacks the acrylonitrile group.

    2-Methoxyacetophenone: Contains a methoxy group and a carbonyl group but lacks the acrylonitrile and morpholine groups.

Uniqueness

2-(2,4-Dichlorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the acrylonitrile group allows for electrophilic addition reactions, while the morpholine ring provides additional sites for interaction with biomolecules.

Properties

IUPAC Name

(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2/c1-25-20-12-17(24-6-8-26-9-7-24)4-2-14(20)10-15(13-23)18-5-3-16(21)11-19(18)22/h2-5,10-12H,6-9H2,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANWYXWAZMPOPSB-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)C=C(C#N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)N2CCOCC2)/C=C(/C#N)\C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
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(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
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(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
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(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
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(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile
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(E)-2-(2,4-dichlorophenyl)-3-(2-methoxy-4-morpholin-4-ylphenyl)prop-2-enenitrile

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